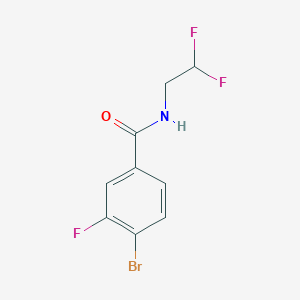

3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione

Overview

Description

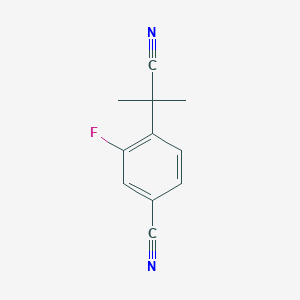

“3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8FN3O2 and a molecular weight of 209.18 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 209.18 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Structural Analysis

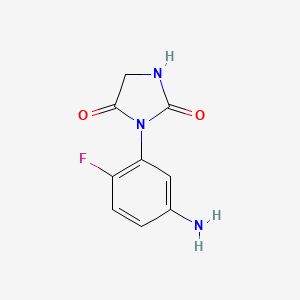

Synthesis and Crystal Structure of Analog Compounds : The synthesis and X-ray structural analysis of compounds similar to 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione, like 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, have been studied. These compounds are pharmaceutical intermediates and exhibit nonplanar structures with various intermolecular interactions (Aydin et al., 2013).

Novel Spiro-Linked Compounds Synthesis : Research on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates led to the synthesis of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, confirming their structure with single crystal X-ray diffraction (Klásek et al., 2010).

Chemical Reactions and Derivatives

Regio-Controlled Nucleophilic Attack : A study on regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids led to the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione analogues in a one-pot process (Brouillette et al., 2009).

Synthesis of Antidepressant Agents : A series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized, revealing their potential as antidepressants and anxiolytics (Zagórska et al., 2016).

Pharmacological Applications

Antinociceptive Effects : The antinociceptive properties of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice were studied, showing its effectiveness in treating neuropathic pain (Queiroz et al., 2015).

Photophysical Behavior of Derivatives : A study on the synthesis of a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties revealed their strong fluorescence and potential utility in bioorthogonal chemistry (Garre et al., 2019).

Synthesis and Use in Anticonvulsant and Antiarrhythmic Properties : Research on the synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives demonstrated their application in treating convulsions and arrhythmias (Luis et al., 2009).

Stability and Structure Analysis : The influence of electron delocalization on the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was examined, providing insights into their reactivity and electrophilicity (Hobbs et al., 2010).

properties

IUPAC Name |

3-(5-amino-2-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c10-6-2-1-5(11)3-7(6)13-8(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFBTLABJVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1382732.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)

![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)